molecular formula C11H9NO2 B2652480 3-Methyl-4-isoquinolinecarboxylic acid CAS No. 1369203-79-1

3-Methyl-4-isoquinolinecarboxylic acid

Cat. No.: B2652480
CAS No.: 1369203-79-1
M. Wt: 187.198
InChI Key: VEJQYMHOTDRTAW-UHFFFAOYSA-N
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Description

3-Methyl-4-isoquinolinecarboxylic acid is a heterocyclic compound with the molecular formula C11H9NO2. It is a derivative of isoquinoline, characterized by a carboxylic acid group at the 4-position and a methyl group at the 3-position.

Scientific Research Applications

3-Methyl-4-isoquinolinecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents targeting various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-isoquinolinecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminones as intermediates, which undergo cyclization to form the isoquinoline ring . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may utilize more scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of yield, purity, and reaction time. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-isoquinolinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid, while reduction can produce 3-methyl-4-isoquinolinecarbinol .

Mechanism of Action

The mechanism of action of 3-Methyl-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid
  • Isoquinoline-3-carboxylic acid
  • Methyl 3-isoquinolinecarboxylate

Comparison: Compared to these similar compounds, 3-Methyl-4-isoquinolinecarboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring.

Properties

IUPAC Name

3-methylisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-10(11(13)14)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJQYMHOTDRTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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